Seneganolide
Description
Significance of Limonoids in Natural Product Chemistry
Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families. researchgate.net Their intricate molecular architectures and wide array of biological activities have made them a focal point in natural product chemistry. researchgate.netresearchgate.net These activities include insect antifeedant, anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for the development of new therapeutic agents and environmentally friendly pesticides. researchgate.netontosight.ainih.gov
Overview of Seneganolide's Position within Mexicanolide-Type Limonoids
This compound is classified as a mexicanolide-type limonoid. oup.com Specifically, it is a rings B,D-seco limonoid, meaning that the B and D rings of the parent triterpene structure have been cleaved. researchgate.netresearchgate.net This structural modification is a key characteristic of mexicanolides and contributes to their unique biological properties. This compound was first isolated from the stem bark of Khaya senegalensis. oup.commedchemexpress.com
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and its derivatives, such as this compound A, is focused on exploring their full range of biological activities. nih.gov Studies have investigated its neuroprotective, anti-inflammatory, and insecticidal properties. nih.govresearchgate.netmedchemexpress.com Emerging trends include the synthesis of this compound derivatives to enhance its biological efficacy and the elucidation of its biosynthetic pathway to enable sustainable production. mdpi.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
301530-12-1 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(1S,2R,6R,7R,10R,11S,16S,19S)-6-(furan-3-yl)-20-hydroxy-7,17,17-trimethyl-5,13,21-trioxahexacyclo[17.2.1.01,10.02,7.011,16.011,20]docosane-4,14,18-trione |
InChI |
InChI=1S/C26H30O8/c1-22(2)16-8-18(27)32-12-24(16)15-4-6-23(3)17(9-19(28)33-21(23)13-5-7-31-11-13)25(15)10-14(20(22)29)26(24,30)34-25/h5,7,11,14-17,21,30H,4,6,8-10,12H2,1-3H3/t14-,15+,16-,17+,21-,23+,24+,25+,26?/m0/s1 |
InChI Key |
VIOKSDWKSSMHBF-MNGWOIGJSA-N |
SMILES |
CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1CC(=O)O[C@H]2C5=COC=C5)C[C@H]6C(=O)C([C@H]7[C@@]3(C6(O4)O)COC(=O)C7)(C)C |
Canonical SMILES |
CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Chemical Profile of Seneganolide
Chemical Formula, Molecular Weight, and CAS Number
Seneganolide has a chemical formula of C26H30O8 and a molecular weight of 470.51 g/mol . medchemexpress.com Its registered CAS Number is 301530-12-1. naturalproducts.netpharmaffiliates.com
Core Chemical Structure
The core structure of this compound is a complex hexacyclic system containing a furan (B31954) ring, multiple oxa (oxygen-containing) rings, and various functional groups including hydroxyl and ketone moieties. ontosight.ainaturalproducts.net Its intricate stereochemistry, with multiple chiral centers, presents a significant challenge for total synthesis. naturalproducts.net
Comprehensive Structural Elucidation and Stereochemical Analysis of Seneganolide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in deciphering the intricate architecture of seneganolide. A combination of one-dimensional and two-dimensional experiments was necessary to assign all proton and carbon signals and to establish the compound's relative stereochemistry.
One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information regarding the chemical environment of each nucleus within the this compound molecule.
The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, splitting patterns from spin-spin coupling provide information about adjacent protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbons, including quaternary carbons, and provides clues about their functionalization (e.g., carbonyls, olefinic carbons, carbons bearing oxygen).
Analysis of the 1D NMR data for this compound, isolated from the fruits of Khaya senegalensis, indicated a limonoid with a mexicanolide (B239390) skeleton. vjs.ac.vn Key features included signals corresponding to a β-furyl moiety, three methyl groups, six methylenes, and eight methines. vjs.ac.vn The presence of a hemiacetal linkage between C-1 and C-8 was inferred from the characteristic chemical shifts of these carbons. vjs.ac.vn Specifically, the molecular formula was determined to be C₂₆H₃₀O₈. vjs.ac.vn
The detailed ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data recorded in CDCl₃ & CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C) vjs.ac.vn
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |
| 1 | 107.5 | 5.42 (s) |
| 2 | 53.0 | 2.84 (dd, 12.5, 3.5) |
| 3 | 213.5 | - |
| 4 | 44.7 | - |
| 5 | 46.8 | 2.32 (m) |
| 6 | 29.5 | 2.45 (m), 2.25 (m) |
| 7 | 174.1 | - |
| 8 | 80.1 | - |
| 9 | 61.2 | 2.01 (m) |
| 10 | 46.8 | - |
| 11 | 22.4 | 1.41 (m) |
| 12 | 32.5 | 1.76 (m), 1.41 (m) |
| 13 | 42.1 | - |
| 14 | 165.7 | - |
| 15 | 119.5 | 6.42 (s) |
| 17 | 49.3 | 3.25 (d, 9.0) |
| 18 | 15.6 | 1.15 (s) |
| 19 | 74.1 | 4.54 (d, 12.0), 4.25 (d, 12.0) |
| 20 | 120.3 | - |
| 21 | 141.2 | 7.42 (s) |
| 22 | 109.8 | 6.35 (s) |
| 23 | 143.2 | 7.35 (s) |
| 28 | 23.8 | 1.05 (s) |
| 29 | 19.6 | 0.85 (s) |
| 30 | 31.4 | 2.05 (d, 12.5), 1.85 (d, 12.5) |
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, which is crucial for assembling the complete structure of a complex molecule like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, ¹H-¹H COSY was used to trace the proton-proton correlations within its spin systems. vjs.ac.vn For example, it confirmed the coupling between H-9 (δ 2.01) and the methylene (B1212753) protons at H-11 and H-12. vjs.ac.vnresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. vjs.ac.vn All proton-bearing carbons in this compound were assigned using the HSQC spectrum. vjs.ac.vn
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is the primary NMR method for determining the relative stereochemistry of a molecule. researchgate.netslideshare.net For this compound and its analogues, the stereochemistry was elucidated by analyzing the NOESY spectrum, which reveals through-space dipolar couplings between protons. researchgate.net
Microcryoprobe NMR for Microscale Elucidation
The isolation of natural products like this compound from their source, such as the stem bark of Khaya senegalensis, often yields only microgram or low-milligram quantities. researchgate.net Analyzing such small amounts of material can be challenging with conventional NMR probes.
Microcryoprobe NMR technology represents a significant advancement for the structural elucidation of mass-limited samples. These probes, operating at cryogenic temperatures, dramatically increase the signal-to-noise ratio, offering a substantial gain in sensitivity (e.g., a 14-fold gain over a conventional 5 mm probe). bruker.com This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data on sub-milligram quantities of a sample in a fraction of the time required by standard probes. bruker.com While specific use on this compound is not documented, this technology is the ideal tool for such analyses, making it possible to perform the full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) needed for complete structural and stereochemical assignment on amounts that would otherwise be insufficient.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. bioanalysis-zone.com This is a critical step in identifying a new compound and complements the structural data obtained from NMR.
In the analysis of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique often coupled with HRMS detectors, was used. The analysis showed a pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 471. vjs.ac.vn This measurement was sufficiently accurate to confirm the molecular formula as C₂₆H₃₀O₈ (calculated exact mass for [C₂₆H₃₁O₈]⁺ is 471.1968), which corresponds to twelve degrees of unsaturation. vjs.ac.vn Similarly, HREIMS analysis of a this compound A derivative established its molecular formula as C₃₂H₄₀O₈. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in a sample based on their volatility and polarity before they are detected by a mass spectrometer. thermofisher.com It is highly effective for the identification of volatile and semi-volatile compounds in complex mixtures, such as plant extracts. researchgate.netbiomedpharmajournal.org
However, direct GC-MS analysis is generally not suitable for complex, polar, and low-volatility molecules like the limonoid this compound. Its high molecular weight and multiple oxygen-containing functional groups make it non-volatile, preventing it from passing through a GC column under typical operating conditions without thermal decomposition. For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step would be required to convert its polar hydroxyl groups into more volatile ethers or esters, thereby increasing its thermal stability and volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In this method, the sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluent is then introduced into a mass spectrometer, typically using a soft ionization source like ESI. nih.gov
The initial isolation and purification of this compound from plant extracts routinely involves HPLC. researchgate.net Coupling this separation technique directly to a mass spectrometer (LC-MS) allows for the rapid analysis of extract fractions, providing molecular weight information for each component as it elutes. The reported ESI-MS data for this compound, which provided its molecular weight and formula, was likely acquired using an LC-MS system. vjs.ac.vn This approach is indispensable for identifying known compounds and for targeting new, previously undiscovered limonoids within a complex plant extract.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of compounds like this compound with high accuracy. scribd.comlibretexts.org In this technique, the sample is co-crystallized with a matrix that absorbs laser energy. libretexts.orgbruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation, resulting in singly charged ions. libretexts.orgbruker.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). bruker.com Lighter ions travel faster and reach the detector first, allowing for precise mass determination. libretexts.org
This method is particularly advantageous for analyzing fragile molecules like natural products because it is a "soft" ionization technique that minimizes fragmentation. libretexts.org The resulting mass spectrum for a compound like this compound would show a prominent peak corresponding to its molecular ion, providing a direct measure of its molecular weight. scribd.com MALDI-TOF is noted for its speed, sensitivity, and ability to handle complex mixtures, making it a valuable first step in the structural elucidation process. bruker.comfrontiersin.org
Vibrational (Infrared, IR) and Electronic (UV-Visible) Spectroscopy
Vibrational and electronic spectroscopy provide crucial information about the functional groups and electronic system of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. specac.comgelest.com Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. specac.comgelest.com For this compound, key absorptions would indicate the presence of functional groups such as hydroxyls (O-H), carbonyls (C=O) from esters and ketones, and ether linkages (C-O-C). scribd.comspecac.com The IR spectrum helps to confirm the presence of the lactone rings and other oxygenated functionalities within the this compound framework. researchgate.netspectroscopyonline.com
UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu In this compound and its derivatives, the presence of α,β-unsaturated ketone and furan (B31954) ring systems gives rise to characteristic absorption maxima (λmax) in the UV spectrum. researchgate.netchemfaces.com For instance, a conjugated diene lactone system in this compound A results in specific UV absorption. chemfaces.com The position and intensity of these absorptions provide evidence for the conjugated systems within the molecule. youtube.com
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.govwikipedia.org This technique requires the formation of a high-quality single crystal of the compound. nih.gov When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. nih.govwikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.govwikipedia.org
Circular Dichroism (CD) for Absolute Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules like this compound. nih.govresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com Chiral chromophores within the molecule will interact differently with these two types of light, resulting in a characteristic CD spectrum. researchgate.net
For complex molecules like this compound, the absolute configuration can often be determined by applying the exciton (B1674681) chirality method to the CD spectrum of a derivative. researchgate.net For instance, the absolute stereochemistry of khayanolide A was established by a CD study of its dibenzoate derivative. researchgate.net The interaction between the two benzoate (B1203000) chromophores gives rise to a split CD curve, the sign of which can be correlated to the absolute configuration of the chiral centers. researchgate.net This method provides essential information for unambiguously defining the complete three-dimensional structure of this compound and its analogues. researchgate.netcolab.ws
Integrated Spectroscopic Approaches for Novel this compound Derivatives
The characterization of novel this compound derivatives requires an integrated approach, combining data from multiple spectroscopic techniques. researchgate.netd-nb.info The process typically begins with the determination of the molecular formula using high-resolution mass spectrometry. frontiersin.org Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the carbon skeleton and the connectivity of protons and carbons.
For example, the structures of new rings B/D opened limonoids, khayanolides D and E, were established using a combination of spectroscopic methods, including 2D NMR and CD. researchgate.net Comparison of the ¹H and ¹³C NMR spectral data of a new derivative with those of known compounds, like this compound, can reveal the position of additional functional groups. researchgate.net For instance, the presence of an additional hydroxyl group in 2-hydroxythis compound was determined by observing a significant downfield shift of the C-2 signal in its ¹³C NMR spectrum compared to that of this compound. researchgate.net By combining the information from mass spectrometry, NMR, IR, UV, and CD, a complete and unambiguous structural and stereochemical assignment of novel this compound derivatives can be achieved.
Data Tables
Table 1: Key Spectroscopic Data for this compound and a Derivative
| Compound | Molecular Formula | Key ¹³C NMR Signals (δ in ppm) | Key UV λmax (nm) |
| This compound | C₂₆H₃₀O₉ | δ 111.2 (acetal carbon), δ 53.8 (C-2) | Not specified in provided context |
| 2-hydroxythis compound | C₂₆H₃₀O₉ | δ 111.2 (acetal carbon), δ 89.2 (C-2) | Not specified in provided context |
Biosynthetic Pathways of Seneganolide
Proposed Biosynthetic Route within Meliaceae Limonoid Metabolism
The biosynthesis of all limonoids, including Seneganolide, is understood to originate from the cyclization of 2,3-oxidosqualene (B107256), a product of the mevalonate (B85504) (MVA) pathway. pnas.orggla.ac.uk In members of the Meliaceae family, this process begins with the formation of a specific tetracyclic triterpenoid (B12794562) precursor.
The generally accepted biogenetic pathway proceeds as follows:
Triterpene Scaffold Formation : An oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid, specifically tirucalla-7,24-dien-3β-ol. pnas.orgnih.gov This specific stereochemistry is a key branching point that directs metabolism toward the limonoids characteristic of the Meliaceae family.
Protolimonoid Generation : The tirucallane (B1253836) scaffold undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 (CYP) enzymes. These initial steps lead to the formation of protolimonoids, which are the C30 precursors to true limonoids. nih.gov A pivotal intermediate identified in both Melia azedarach and Citrus sinensis is melianol. pnas.orgbiorxiv.org
Furan (B31954) Ring Formation and Side-Chain Cleavage : A defining feature of limonoids is the 17-β-furan ring. This moiety is formed from the C-20 side chain of the protolimonoid through a series of enzymatic reactions, which involves the loss of four carbon atoms (C24, C25, C26, C27). nih.govmdpi.com This transformation converts the C30 protolimonoid into a C26 tetranortriterpenoid scaffold, such as the azadirone-type intermediate common in Meliaceae. nih.govbiorxiv.org
Skeletal Rearrangement and Seco-Limonoid Formation : From a basic limonoid scaffold, further extensive oxidative modifications and skeletal rearrangements create the vast diversity of known limonoids. nih.gov this compound is classified as a B,D-seco limonoid, meaning both the B and D rings of the steroid-like precursor have been oxidatively cleaved. researchgate.netuq.edu.au This type of modification is characteristic of the mexicanolide (B239390) class of limonoids. researchgate.net It is further proposed that mexicanolide-type limonoids like this compound can serve as biosynthetic precursors for even more complex rearranged structures, such as the phragmalin-type limonoids. acs.orgnih.gov
Key Enzymatic Transformations and Intermediates in this compound Biosynthesis
The conversion of the simple triterpene scaffold into the complex architecture of this compound requires a cascade of specific enzymatic reactions. While the complete pathway has not been elucidated in a single organism, studies across Meliaceae and Rutaceae have identified key enzyme families and crucial intermediates. pnas.orgnih.gov
The pathway to a basic limonoid scaffold, which would be the precursor to this compound, involves several key transformations:
Initial Cyclization : An Oxidosqualene Cyclase (OSC) initiates the pathway by forming the tirucalla-7,24-dien-3β-ol skeleton. pnas.org
Protolimonoid Formation : Two distinct Cytochrome P450 (CYP) enzymes (e.g., MaCYP71CD2 and MaCYP71BQ5 in Melia) perform sequential oxidations to yield the key protolimonoid intermediate, melianol . pnas.orgnih.gov
Furan Ring Biosynthesis : The formation of the mature furan ring from a protolimonoid precursor is a multi-step process recently shown to involve a trio of enzymes: an aldo-keto reductase (AKR) , a cytochrome P450 (CYP450) , and a 2-oxoglutarate dependent dioxygenase (2-OGDD) , the last of which functions as a limonoid furan synthase. acs.org
Ring Cleavage : The formation of the B,D-seco structure of this compound requires subsequent oxidative cleavage of the B and D rings of a mexicanolide precursor. These reactions are catalyzed by highly specific oxidative enzymes, most likely belonging to the diverse Cytochrome P450 superfamily, which is known to be responsible for the extensive scaffold modifications seen in limonoids. nih.govnih.gov
Acylations : Acetylations and other acylations are critical throughout the pathway. For instance, specific acetylations are required for certain enzymes to function and can also act as protecting groups for reactive intermediates, which are later removed by enzymes like carboxylesterases (CXEs) . acs.org This indicates a highly regulated process of protection and deprotection.
Table 1: Key Enzymes and Intermediates in the Early Limonoid Pathway
| Step | Intermediate | Enzyme Class | Specific Enzyme Example | Function |
|---|---|---|---|---|
| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | AiOSC1 | Cyclization to form triterpene scaffold |
| 2 | Tirucalla-7,24-dien-3β-ol | Cytochrome P450 (CYP) | MaCYP71CD2 | Oxidation of triterpene scaffold |
| 3 | Oxidized Intermediates | Cytochrome P450 (CYP) | MaCYP71BQ5 | Further oxidation to form Melianol |
| 4 | Melianol | Aldo-keto reductase (AKR) | MaAKR | Side chain modification |
| 5 | Diol Intermediate | Cytochrome P450 (CYP) | MaCYP716AD4 | Partial side chain cleavage |
| 6 | Unestablished Intermediates | Limonoid Furan Synthase (LFS) | MaLFS | Furan ring formation |
Enzyme examples are from studies on Azadirachta indica (Ai) and Melia azedarach (Ma). pnas.orgacs.org
Genetic and Molecular Aspects Influencing Biosynthetic Regulation
The immense structural diversity of limonoids within the Meliaceae family is a direct reflection of underlying genetic complexity. The regulation of the this compound biosynthetic pathway is controlled at the genetic and molecular levels, ensuring production is often localized to specific tissues or developmental stages. frontiersin.org
Genomic studies of Meliaceae species like Azadirachta indica and Melia azedarach have revealed that the expansion of specific gene families is a primary driver of limonoid diversity. nih.gov Key genetic aspects include:
Gene Family Expansion : The evolution of new limonoid structures is strongly correlated with the expansion of gene families encoding key biosynthetic enzymes. Tandem duplication events have led to large numbers of Cytochrome P450 (CYP) and Oxidosqualene Cyclase (OSC) genes. nih.gov This genetic redundancy allows for neofunctionalization, where duplicated genes evolve to catalyze new, specific reactions, thereby creating novel chemical scaffolds like that of this compound.
Biosynthetic Gene Clusters : Genes for terpene chain elongation, cyclization (OSCs), and modification (CYPs, transferases) are often found in physical proximity on the chromosomes, forming biosynthetic gene clusters. nih.gov This co-localization facilitates the coordinated expression of all genes required to produce a specific metabolite.
Transcriptional Regulation : The expression of limonoid biosynthetic genes is highly regulated. Comparative transcriptomic analyses show that genes for the pathway are often co-expressed, with their expression levels correlating with the accumulation of limonoids in specific tissues, such as seeds or fruit. pnas.orgfrontiersin.org This coordinated expression is likely controlled by specific transcription factors (TFs) , such as those from the MYB family, which have been shown to be highly correlated with limonoid content. frontiersin.org
Protective Chemistry Regulation : Recent research has uncovered a "protection/deprotection" strategy in limonoid biosynthesis, where acetyl groups are added to stabilize intermediates and are later removed. acs.org The discovery that a carboxylesterase (MaCXE) is co-expressed with other limonoid biosynthetic genes demonstrates a sophisticated layer of molecular regulation, ensuring that reactive intermediates are channeled efficiently through the pathway. acs.org
Biomimetic Synthesis Approaches Informed by Biosynthetic Logic
Biomimetic synthesis is a field of chemistry where laboratory synthesis is designed to mimic a proposed biosynthetic pathway. uq.edu.auengineering.org.cn This approach can provide strong evidence for a hypothesized biogenetic route and often leads to more efficient syntheses of complex natural products. While a full biomimetic total synthesis of this compound has not been reported, the logic of its biosynthesis and that of related compounds has informed synthetic strategies.
Key aspects include:
Precursor-Product Relationships : The proposed biosynthetic transformation of mexicanolide-type limonoids (like this compound) into the more complex phragmalin-type limonoids has inspired synthetic planning. acs.org For instance, a proposed photoinitiated Norrish type II reaction that could convert a mexicanolide into the strained cage structure of a phragmalin derivative represents a biomimetic hypothesis that could guide a synthetic chemist. acs.orgnih.gov
Skeletal Rearrangements : The formation of the B,D-seco skeleton of this compound from an intact precursor is believed to occur via specific oxidative cleavage and rearrangement reactions. Synthetic chemists can attempt to replicate these key transformations in the lab. For example, the synthesis of other seco-limonoids has been guided by proposed biogenetic pathways involving intramolecular dehydrations or Lewis acid-mediated skeletal rearrangements to form complex ether linkages. chemrxiv.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,3-Oxidosqualene |
| Azadirone |
| Gedunin |
| Melianol |
| Methyl Angolensate |
| Phragmalin |
| This compound |
| Tirucalla-7,24-dien-3β-ol |
| Xyloccensin O |
Chemical Synthesis and Derivatization of Seneganolide and Analogues
Total Synthesis Strategies for Seneganolide
For the synthesis of related mexicanolides, a convergent strategy has been successfully employed. researchgate.netacs.orgnih.gov For instance, the total synthesis of khayasin and mexicanolide (B239390) utilized a biomimetically inspired approach that involved the coupling of two complex, optically active building blocks. blogspot.comresearchgate.net This strategy often relies on powerful fragment coupling reactions to join the key intermediates. nih.govnih.gov A hypothetical convergent synthesis of this compound would likely involve the preparation of two or three key fragments that represent the main structural components of the molecule, followed by their strategic union to form the complete carbon skeleton.
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is one of the most critical challenges in the synthesis of natural products. rsc.org this compound possesses multiple stereocenters, and establishing the correct relative and absolute stereochemistry is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. chemistryviews.org
In the synthesis of structurally similar limonoids, stereoselective control has been achieved through various methods. blogspot.com Chiral borane-mediated enantioselective aldol (B89426) reactions, for example, have been used to establish key vicinal stereocenters in the early stages of the synthesis of (-)-mexicanolide. blogspot.com Another powerful technique is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed. scielo.br For a future synthesis of this compound, achieving high levels of stereoselectivity would likely involve a combination of substrate-controlled reactions, auxiliary-controlled methods, and asymmetric catalysis to ensure each chiral center is installed correctly. organic-chemistry.orgorgsyn.org
Modern synthetic chemistry increasingly employs cascade reactions (also known as domino or tandem reactions) to build molecular complexity rapidly and efficiently. 20.210.105researchgate.netnih.gov A cascade reaction involves two or more consecutive transformations in which the product of one step becomes the substrate for the next, all occurring in a single pot. 20.210.105 This approach is highly atom-economical and reduces the need for multiple purification steps. 20.210.105 The enantioselective total synthesis of khayasin, proceranolide, and mexicanolide featured a key cascade reaction to forge the complex core structure. researchgate.netacs.org A high-yielding, one-step Michael addition and aldol cascade has also been used to furnish a pentacyclic framework in the synthesis of other complex natural products. nih.govnih.gov
Direct C–H functionalization is another powerful strategy that streamlines synthesis by converting inert C–H bonds directly into new C–C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govsigmaaldrich.cnumich.edu This method offers a more direct route to elaborate complex molecular scaffolds. nih.gov While specific applications of C–H functionalization in a this compound synthesis are not yet reported, this strategy could hypothetically be used for late-stage modifications or to simplify the construction of the core structure, representing an advanced and efficient synthetic tool. nih.gov
Stereoselective Control in this compound Synthesis
Semi-Synthesis of this compound Derivatives from Natural Precursors
Semi-synthesis is a powerful strategy that uses a readily available natural product as an advanced starting material for the chemical synthesis of other, often rare, derivatives or analogues. rsc.org This approach can be significantly more efficient than a total synthesis, especially when the starting natural product is complex but can be isolated in reasonable quantities. rsc.orgmdpi.com
This compound is isolated from the stem bark of the African mahogany tree, Khaya senegalensis. researchgate.net Naturally occurring derivatives, such as 2-hydroxythis compound and 1-O-acetylkhayanolide A, have been co-isolated from the same source. researchgate.net While the direct semi-synthesis of these derivatives from a common precursor like this compound has not been explicitly detailed in the literature, it represents a viable and logical approach. For example, this compound could potentially be converted to 2-hydroxythis compound via a selective oxidation reaction, or acylated to produce ester derivatives. The development of semi-synthetic routes is crucial for producing derivatives for structure-activity relationship (SAR) studies. nih.gov
Design and Synthesis of this compound Analogues
The design and synthesis of structural analogues of a biologically active natural product is a cornerstone of medicinal chemistry. nih.govmdpi.com By systematically modifying the structure of the parent compound, researchers can investigate which parts of the molecule are essential for its activity, potentially leading to the development of new compounds with improved potency or other desirable properties. mdpi.comrsc.orgchemrxiv.org
For this compound, which exhibits insect antifeedant properties, the synthesis of analogues would be a valuable strategy to understand the structural requirements for this activity. researchgate.net Although specific studies on the synthesis of this compound analogues are not extensively documented, research on related limonoids and other natural products provides a framework for such an endeavor. nih.gov Strategies would involve modifying key functional groups, such as the hydroxyl and ester moieties, altering the substitution pattern, or changing the core ring structure to probe their influence on biological function.
The goal of creating structural modifications is to establish a structure-activity relationship (SAR), which links specific chemical features of a molecule to its biological effect. nih.gov For example, studies on semi-synthetic derivatives of other natural products have shown that the addition or removal of groups like hydroxyls or acyls can dramatically impact cytotoxicity or other activities. nih.gov
In the context of this compound, modifications could target several key areas:
The Furan (B31954) Ring: This moiety is common in limonoids and is often critical for biological activity. Analogues could be synthesized with substituted or alternative heterocyclic rings.
The Lactone and Ketal Groups: Modification of the oxidation state or ring size of the lactone and the protective groups on the ketal could influence the molecule's conformation and binding ability.
Hydroxyl and Acyl Groups: The position and type of ester groups can significantly affect a compound's properties. A library of analogues with different acyl groups at the hydroxyl positions could be synthesized to explore their impact on antifeedant activity.
Such studies, while not yet reported specifically for this compound, are a logical next step following the development of robust synthetic or semi-synthetic routes to the natural product. researchgate.net
Application of Specific Esterification Reactions (e.g., Steglich Esterification)
The derivatization of complex natural products like this compound and its analogues often requires mild and highly selective reaction conditions to avoid unwanted side reactions on the densely functionalized scaffolds. The Steglich esterification, a reaction that forms an ester bond from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a prime example of such a method. researchgate.netresearchgate.net Its utility lies in its ability to proceed under neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures. researchgate.netnumberanalytics.com
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. researchgate.net This intermediate is highly reactive, but can undergo a debilitating side reaction to form an inactive N-acylurea. The role of DMAP is crucial; it acts as an acyl transfer catalyst, intercepting the O-acylisourea to form a reactive N-acylpyridinium species. This species readily reacts with the alcohol nucleophile to furnish the desired ester, regenerating the DMAP catalyst and releasing dicyclohexylurea (DCU) as a byproduct. researchgate.netresearchgate.net
In the context of limonoid chemistry, the Steglich esterification has been successfully applied to create novel analogues for biological screening. For instance, research into new antibacterial agents has utilized this reaction for the synthesis of more lipophilic degraded-limonoid analogues. nih.gov Starting from a synthetically prepared degraded limonoid scaffold, researchers employed Steglich esterification and other O-acylation reactions to introduce different functional groups. nih.gov This strategic derivatization highlights the reaction's effectiveness in modifying complex molecular architectures to explore structure-activity relationships. nih.gov The synthesis of these analogues demonstrates the practical application of specific esterification methods in the generation of new chemical entities based on the limonoid framework. nih.gov
Table 1: Key Reagents in Steglich Esterification
| Reagent | Role |
|---|---|
| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid |
| 4-Dimethylaminopyridine (DMAP) | Catalyst, facilitates acyl transfer and suppresses side reactions |
| Carboxylic Acid | Substrate providing the acyl group |
| Alcohol | Substrate (nucleophile) providing the alkoxy group |
Exploration of Novel Ring Systems and Functional Groups in Analogues
The structural diversity of limonoids isolated from nature, particularly from species of the Meliaceae family like Khaya senegalensis, provides a rich blueprint for the design and synthesis of novel analogues. vjs.ac.vnresearchgate.net Research has focused on both the isolation of new, naturally occurring skeletons and the laboratory synthesis of unique ring systems and functional group arrays, inspired by these complex parent structures.
Naturally occurring analogues of this compound showcase a variety of ring systems and functionalizations. From the stem bark of Khaya senegalensis and related species, a plethora of modified limonoids have been identified. These include compounds like the khayanolides, which are rearranged phragmalin-type limonoids. vjs.ac.vn Other examples are the swietemicrolides, isolated from Swietenia microphylla, which feature unusual hexacyclic skeletons with three fused five-membered rings or 1,8-hemiacetal systems. nih.govrsc.org The discovery of these compounds, such as khayseneganins A-H, continually expands the known structural landscape of limonoids and provides new targets for synthetic chemistry. researchgate.net
Synthetic efforts have been directed towards constructing the core frameworks of these complex limonoids. A significant challenge in this area is the synthesis of the octahydro-1H-2,4-methanoindene core, which is characteristic of the phragmalin-type limonoids, a class structurally related to the mexicanolides like this compound. nih.gov Researchers have developed multi-step synthetic routes to access this unique and highly strained carbon skeleton, paving the way for the total synthesis of these natural products and their analogues. nih.govnih.gov These synthetic strategies often involve key transformations such as the Diels-Alder reaction to build foundational hydrindanone derivatives, which can then undergo further intramolecular cyclizations to form the characteristic bridged ring system. nih.gov The development of such routes is critical for producing sufficient quantities of these complex molecules for further study and for creating analogues with modified pharmacological profiles. nih.gov
The introduction of diverse functional groups onto these novel ring systems is another key aspect of derivatization. This allows for a systematic investigation of how different substituents affect biological activity. The synthesis of degraded limonoid analogues for antibacterial testing, for instance, involved the introduction of various acyl groups via esterification, demonstrating how functional group modification can be used to tune the properties of the parent scaffold. nih.gov
Table 2: Examples of Naturally Occurring Limonoids with Novel Ring Systems or Functional Groups
| Compound Name | Source Species | Key Structural Features | Reference |
|---|---|---|---|
| This compound | Khaya senegalensis | Rings B,D-seco mexicanolide | vjs.ac.vn |
| Khayanolide B | Khaya senegalensis | Rearranged phragmalin-type limonoid | vjs.ac.vn |
| Khayseneganins A-H | Khaya senegalensis | Eight new, structurally diverse limonoids | researchgate.net |
| Swietemicrolide C | Swietenia microphylla | Hexacyclic skeleton with three fused five-membered rings | nih.govrsc.org |
| Swietemicrolide A | Swietenia microphylla | Mexicanolide with a 1,8-hemiacetal system | nih.govrsc.org |
In Vitro Investigations of Biological Activity on Cellular and Microbial Systems
Anticancer and Cytotoxic Effects on Defined Cell Lines
The cytotoxic effects of extracts containing this compound and related compounds have been evaluated on various cancer cell lines. For instance, a study on the hydroalcoholic extract of Cota tinctoria demonstrated significant cytotoxic activity against gastric (AGS) and liver (Hep-G2) cancer cell lines. ms-editions.cl The IC50 values for AGS cells were 1.46, 1.29, and 1.14 µg/mL after 24, 48, and 72 hours of incubation, respectively. ms-editions.cl For Hep-G2 cells, the IC50 values were 5.15, 3.92, and 2.89 µg/mL over the same time periods. ms-editions.cl Notably, the extract showed no cytotoxic effect on normal Human Natural GUM fibroblast (HUGU) cells. ms-editions.cl
Similarly, spirulina-derived nanoparticles (sNPs) have shown selective cytotoxicity towards a range of cancer cell lines, including TR-146 (buccal), Caco-2 and HT-29 (colorectal), and MCF-7 (breast) cancer cells, while having minimal impact on non-cancerous MCF-10A cells. dovepress.com This suggests a potential for targeted cancer therapy. dovepress.com Chalcones synthesized from a natural precursor also exhibited significant inhibitory effects against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 3.30 µM. mdpi.com
Research on dual drug-loaded nanoliposomes containing cisplatin (B142131) and diallyl disulfide (Lipo-CDDP/DADS) has also shown significant efficacy against MDA-MB-231 and A549 cancer cell lines. mdpi.com Furthermore, extracts from Senecio graveolens were found to induce cytotoxicity in breast cancer cell lines ZR-75-1, MCF-7, and MDA-MB-231, but not in non-tumorigenic MCF-10F cells, with this effect being enhanced under hypoxic conditions. nih.gov
Table 1: Cytotoxic Effects of Various Natural Compounds and Extracts on Cancer Cell Lines
| Compound/Extract | Cell Line | Incubation Time (h) | IC50 Value (µg/mL) |
|---|---|---|---|
| Cota tinctoria extract | AGS | 24 | 1.46 |
| 48 | 1.29 | ||
| 72 | 1.14 | ||
| Cota tinctoria extract | Hep-G2 | 24 | 5.15 |
| 48 | 3.92 | ||
| 72 | 2.89 | ||
| Chalcone 13 | MCF-7 | Not Specified | 3.30 µM |
Antifungal Efficacy against Plant and Human Pathogens
This compound and related limonoids have demonstrated notable antifungal properties. Limonoids isolated from the fruits of Khaya senegalensis, including this compound A and 2-acetoxythis compound A, were tested against the plant pathogenic fungus Botrytis cinerea. researchgate.net At concentrations of 1000 and 1500 µg/mL, 2-acetoxythis compound A inhibited mycelial growth by 61.50% and 68.33%, respectively. researchgate.netijrpr.com this compound A showed weaker but still significant inhibition. researchgate.netijrpr.com
Extracts from various Meliaceae plants, which are known sources of limonoids, have also been found to suppress the mycelial growth of several phytopathogenic fungi, including Fusarium oxysporum, Magnaporthe oryzae, and Sclerotium rolfsii. researchgate.net Selenium nanoparticles (SeNPs) synthesized using plant extracts have also shown antifungal activity against Fusarium oxysporum and Colletotrichum gloeosporioides at concentrations of 0.25 mg/mL and above. mdpi.com
Regarding human pathogens, while some plant extracts show broad-spectrum antimicrobial activity, the antifungal effects can be more specific. For instance, methanolic extracts of Senna alexandrina were effective against various bacteria but did not show activity against the tested fungi. researchgate.net Conversely, extracts from plants like Senna didymobotrya and Tamarindus indica have demonstrated strong antifungal results against human pathogenic fungi. smujo.id
Table 2: Antifungal Activity of this compound-related Compounds against Botrytis cinerea
| Compound | Concentration (ppm) | Mycelial Growth Inhibition (%) |
|---|---|---|
| 2-acetoxythis compound A | 1000 | 61.50 |
Antibacterial Activity against Specific Bacterial Strains
Limonoids, including this compound, are known to possess bactericidal properties. Extracts from Khaya senegalensis, the plant from which this compound is isolated, have shown activity against a range of Gram-positive and Gram-negative bacteria. Specifically, the stem-bark and root extracts were active against Staphylococcus aureus, Streptococcus spp., Escherichia coli, and Pseudomonas aeruginosa.
The antibacterial effects of polyphenols, another class of compounds found in plants, are highly variable and depend on the bacterial strain. frontiersin.org For example, resveratrol (B1683913) has shown high antibacterial activity against P. aeruginosa, Bacillus subtilis, and other strains. frontiersin.org Gram-positive bacteria like Listeria monocytogenes and S. aureus have been found to be more sensitive to coumarins than Gram-negative bacteria. frontiersin.org
Studies on various medicinal plants from Indonesia revealed that ethyl acetate (B1210297) extracts of Lawsonia inermis had the strongest antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 0.16 mg/ml. plos.org Other plant extracts have also been shown to be effective against human pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. plos.org
Antioxidant Capacity and Free Radical Scavenging Mechanisms
The antioxidant potential of plant extracts containing compounds like this compound is a significant area of research. The antioxidant activity is often attributed to the presence of polyphenols and flavonoids, which can donate electrons to neutralize free radicals. nih.gov The free-radical scavenging mechanisms can involve hydrogen atom transfer or radical addition. frontiersin.org
Extracts from different parts of Khaya senegalensis have displayed significant antioxidant potential. scispace.com Using a hypoxanthine/xanthine assay, the stem bark extract showed the highest antioxidant potential with an IC50 value of 37 µl. scispace.com In a 2-deoxyguanosine assay, the stem bark also exhibited the highest radical scavenging capacity with an IC50 value of 91 µl. scispace.com
The antioxidant properties of various phenolic compounds are influenced by their chemical structure, including the number and position of hydroxyl groups. frontiersin.org Different antioxidant assays, such as the ORAC, DPPH, and ABTS assays, are used to evaluate the antioxidant capacity, and the results can vary depending on the reaction mechanisms involved. frontiersin.orgresearchgate.net
Table 3: Antioxidant and Radical Scavenging Capacity of Khaya senegalensis Extracts
| Plant Part | Antioxidant Potential (IC50, µl) | Radical Scavenging Capacity (IC50, µl) |
|---|---|---|
| Leaves | 46 | 178 |
| Stem Bark | 37 | 91 |
Insecticidal and Antifeedant Properties
This compound is a well-documented insect antifeedant. medchemexpress.commedchemexpress.com It was first isolated from the stem bark of Khaya senegalensis and identified for its antifeedant properties. medchemexpress.comresearchgate.net Research has shown that this compound and other limonoids from K. senegalensis exhibit antifeedant activity against various insect larvae, including the African cotton leafworm, Spodoptera littoralis. researchgate.netmdpi.com
In one study, at a concentration of 1000 µg/mL, this compound showed an antifeeding activity of 48.0% against S. littoralis after 6 hours. mdpi.com Other related limonoids, such as khayalactol and khayanone, also demonstrated significant antifeedant potential with activities of 83.8% and 47.4%, respectively, at the same concentration. mdpi.com The antifeedant activity of these compounds is often evaluated using a leaf disk choice method. researchgate.net
The insecticidal properties of K. senegalensis extracts are attributed to the presence of limonoids, which can interfere with insect feeding and growth. researchgate.net These compounds have been shown to be effective against pests like cotton bollworms. researchgate.net
Table 4: Antifeedant Activity of Limonoids against Spodoptera littoralis
| Compound | Concentration (µg/mL) | Antifeeding Activity (%) |
|---|---|---|
| This compound | 1000 | 48.0 |
| Khayanone | 1000 | 47.4 |
Anthelmintic Activity
Extracts from Khaya senegalensis have been traditionally used to treat worm infestations, and scientific studies have validated their anthelmintic properties. scispace.comcolab.ws Both in vitro and in vivo studies have demonstrated the efficacy of these extracts against gastrointestinal nematodes in sheep. colab.ws
The anthelmintic activity is attributed to the presence of bioactive compounds within the plant. While specific studies focusing solely on the anthelmintic activity of isolated this compound are less common, the extracts containing this and other limonoids have shown potent effects. For instance, the aqueous extract of S. senegalensis leaves showed an LC50 of 6.79 mg/mL on adult worms. researchgate.net Other compounds isolated from related plants, such as acetogenins (B1209576) and alkaloids from Annona senegalensis, have also displayed significant anthelmintic activity. researchgate.net
Larvicidal Efficacy in Insect Models
This compound, a limonoid compound isolated from the fruit of Swietenia macrophylla, has demonstrated significant larvicidal properties against the mosquito species Aedes aegypti. researchgate.netresearchgate.net This species is a known vector for several diseases, making the identification of effective larvicides a critical area of research.
In laboratory settings, this compound has shown potent activity, with specific lethal concentrations (LC) determined over time. For Aedes aegypti larvae, the LC50 values, which represent the concentration required to kill 50% of the test population, were recorded at 34.1 to 44.1 micrograms per milliliter (µg/mL) after 24 and 48 hours of exposure, respectively. researchgate.netresearchgate.net The LC90 values, indicating the concentration needed to kill 90% of the larvae, were found to be between 57.3 and 65.1 µg/mL for the same exposure periods. researchgate.netresearchgate.net These findings highlight the compound's strong potential as a natural insecticide.
Molecular Mechanisms of Action and Target Identification
The biological activities of this compound are underpinned by its interactions with various molecular targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological effects.
Research into the enzymatic inhibition by this compound and related limonoids has revealed a range of activities. While direct inhibitory studies on this compound for many enzymes are still emerging, related compounds and extracts from similar plant sources have been investigated, providing a broader context for its potential mechanisms.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132). taylorandfrancis.comscielo.br Inhibition of AChE and BChE is a key strategy in the management of neurodegenerative diseases. scielo.brmdpi.com While some limonoids have shown weak inhibitory activity against AChE and BChE, specific data for this compound is a subject of ongoing investigation. researchgate.net Molecular docking studies have, however, identified the acetylcholine receptor (AChR) as a potential target for this compound, suggesting an interaction with the cholinergic system. researchgate.netresearchgate.net
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway, catalyzing the production of leukotrienes from arachidonic acid. thieme-connect.deresearchgate.net Inhibition of these enzymes can have anti-inflammatory effects. thieme-connect.denih.gov Some limonoids have exhibited weak inhibitory effects on lipoxygenase. researchgate.net
Glucoamylase, α-Amylase, and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. mdpi.comisciii.es Their inhibition is a therapeutic approach for managing type 2 diabetes by reducing post-meal blood sugar spikes. nih.govresearchgate.net Extracts from plants containing various phytochemicals have shown inhibitory activity against these enzymes, suggesting a potential area for this compound research. nih.govresearchgate.netwur.nl
Caspase 3 and COX-2: Caspase-3 is a key executioner enzyme in apoptosis, or programmed cell death. nih.govuniprot.org Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been implicated in the progression of some cancers. jarvm.comnih.gov Inhibition of COX-2 can reduce inflammation, and modulating caspase-3 activity is a target in various disease therapies. nih.govfoliamedica.bgresearchgate.net The specific effects of this compound on these enzymes are yet to be fully elucidated.
Table 1: Enzyme Inhibition Profile of this compound and Related Compounds This table summarizes the known and potential inhibitory activities. Specific IC50 values for this compound are noted where available from the provided context.
| Enzyme | Reported Activity for this compound/Related Limonoids | Potential Therapeutic Implication |
|---|---|---|
| Acetylcholinesterase (AChE) | Weak inhibition by some limonoids. researchgate.net AChR identified as a potential target for this compound via docking studies. researchgate.netresearchgate.net | Neuroprotection nih.gov |
| Butyrylcholinesterase (BChE) | Weak inhibition by some limonoids. researchgate.net | Neuroprotection nih.govajol.infod-nb.info |
| Lipoxygenase (LOX) | Weak inhibition by some limonoids. researchgate.net | Anti-inflammatory thieme-connect.denih.gov |
| Glucoamylase | Inhibition by plant extracts containing phytochemicals is known. mdpi.com Specific data for this compound is not detailed. | Antidiabetic mdpi.com |
| α-Amylase | Inhibition by plant extracts is a known strategy. isciii.esnih.gov Specific data for this compound is not detailed. | Antidiabetic isciii.esnih.gov |
| α-Glucosidase | Inhibition by plant extracts is well-documented. nih.govresearchgate.netwur.nl Specific data for this compound is not detailed. | Antidiabetic nih.govresearchgate.net |
| Caspase 3 | Data on this compound is not specified. | Modulation of Apoptosis nih.gov |
| COX-2 | Data on this compound is not specified. | Anti-inflammatory jarvm.comresearchgate.net |
Molecular docking analyses have been instrumental in predicting the potential molecular targets of this compound, particularly in the context of its larvicidal activity against Aedes aegypti. researchgate.netresearchgate.net
Acetylcholine Receptor (AChR): Docking studies have identified the Acetylcholine Receptor as a probable target for this compound. researchgate.netresearchgate.net This interaction could disrupt neurotransmission in insects, leading to paralysis and death, which aligns with its observed larvicidal effects.
Angiotensin Converting Enzyme 2 (ACE2): ACE2 has also been pinpointed as a potential binding target for this compound through molecular docking. researchgate.netresearchgate.net While most known for its role in the renin-angiotensin system in vertebrates, its function in insects is less clear but may present a novel target for insecticides.
Arylalkylamine N-acetyltransferase (aaNAT): this compound is predicted to interact with aaNAT, an enzyme involved in melatonin (B1676174) synthesis and other metabolic processes in both vertebrates and invertebrates. researchgate.netresearchgate.netnih.govfrontiersin.orgwikipedia.org In insects, aaNAT plays a role in various physiological processes, and its inhibition could lead to developmental or metabolic disruption. frontiersin.org
The interaction of natural compounds with cellular receptors and enzymes often triggers a cascade of events within the cell, known as intracellular signaling pathways. nih.govnih.govresearchgate.nettermedia.pl These pathways regulate fundamental cellular processes like proliferation, differentiation, and survival. nih.govebi.ac.uk While specific studies detailing the modulation of intracellular signaling pathways by this compound are not yet available, its predicted interactions with targets like AChR and ACE2 suggest that it could influence downstream signaling cascades. researchgate.netresearchgate.net For example, G-protein coupled receptors, to which some of these targets belong, are well-known initiators of complex signaling networks. researchgate.net
Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. nih.govmdpi.com Key examples include Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF-2). nih.govresearchgate.netfrontiersin.org The modulation of these factors is a significant area of research for neurodegenerative diseases and psychiatric disorders. nih.govresearchgate.net There is currently no direct evidence from the provided search results to indicate that this compound modulates BDNF or FGF-2. However, given the neuroprotective potential often associated with cholinesterase inhibitors and the identification of AChR as a potential target, future research may explore if this compound has any indirect effects on neurotrophic factor expression or signaling. researchgate.netresearchgate.netresearchgate.netnih.gov
Modulation of Intracellular Signaling Pathways
In Vivo Studies Using Animal Models (Pre-clinical Validation)
The transition from in vitro and in silico findings to in vivo animal models is a crucial step in pre-clinical validation. nih.goveddc.sgatlantic-bone-screen.com This phase aims to assess the efficacy and behavior of a compound within a living organism, providing data that is more predictive of potential human responses. transcurebioservices.comadvancedsciencenews.com Currently, the available research on this compound has focused on its in vitro larvicidal activity against Aedes aegypti and in silico docking studies to predict molecular targets. researchgate.netresearchgate.netresearchgate.net Comprehensive in vivo studies using animal models to validate the broader pharmacological activities of this compound, such as its potential neuroprotective or anti-inflammatory effects, have not yet been reported in the provided search results. Such studies would be essential to confirm the therapeutic potential suggested by the initial molecular mechanism investigations.
Antidiabetic Activity in Chemically-Induced Animal Models
The potential of novel compounds to manage diabetes mellitus is often initially explored using animal models where diabetes has been chemically induced. These models are crucial for preliminary screening and understanding the mechanisms of action of potential new therapies. nih.govmedsci.org The most commonly used chemicals for inducing diabetes in animal models are alloxan (B1665706) and streptozotocin (B1681764) (STZ). medsci.org These substances selectively destroy the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. medsci.orgresearchgate.net
In these chemically-induced diabetic animal models, the primary endpoint for assessing the efficacy of a test compound, such as a potential antidiabetic agent, is the reduction of blood glucose levels. nih.gov These levels are typically measured after a period of fasting following either acute or chronic administration of the compound. nih.gov The results are often compared with those from non-diabetic control groups and diabetic groups treated with established antidiabetic drugs. nih.gov While these models are instrumental for initial screening, they may not fully replicate the complex pathophysiology of human diabetes. medsci.org
For instance, a single high dose of STZ can lead to the rapid and complete destruction of beta cells, which doesn't fully capture the progressive nature of type 1 diabetes, including the characteristic insulitis (inflammation of the pancreatic islets). medsci.org Therefore, while valuable, the findings from these models are considered a foundational step in the drug discovery process. nih.gov
Below is a table summarizing the common chemically-induced animal models for studying antidiabetic activity:
| Model | Inducing Agent | Mechanism | Key Features |
| Alloxan-Induced Diabetes | Alloxan | Generates reactive oxygen species, causing beta-cell death. medsci.org | Rapid induction of hyperglycemia. medsci.org |
| Streptozotocin (STZ)-Induced Diabetes | Streptozotocin | Damages DNA of beta cells, leading to their destruction. medsci.org | Can be induced with a single high dose or multiple low doses to mimic different aspects of diabetes. medsci.org |
| Dithizone-Induced Diabetes | Dithizone | Reacts with zinc in the islets of Langerhans, causing cell destruction. researchgate.net | Induces a triphasic glycemic reaction. researchgate.net |
Anti-inflammatory Effects in Specific Animal Models (e.g., xylene-induced ear edema, carrageenan-induced air pouch)
The anti-inflammatory properties of compounds are frequently evaluated using localized, acute inflammation models in animals. Two such widely used models are the xylene-induced ear edema in mice and the carrageenan-induced air pouch in rats or mice.
The xylene-induced ear edema model is a well-established method for screening anti-inflammatory drugs, including both steroidal and non-steroidal anti-inflammatory agents (NSAIDs). mdpi.com Topical application of xylene to a mouse's ear causes irritation and an acute inflammatory response, resulting in edema (swelling). redalyc.orgresearchgate.net The extent of edema is measured, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. mdpi.com This model is valued for its predictive capacity in identifying new anti-inflammatory agents. mdpi.com
The carrageenan-induced air pouch model is another key in vivo assay for investigating acute and chronic inflammation. nih.govnih.gov In this model, an air pouch is created by injecting sterile air subcutaneously on the back of a rat or mouse. nih.gov After a few days, an irritant like carrageenan is injected into the pouch, which elicits an inflammatory response characterized by the accumulation of exudate (fluid), infiltration of inflammatory cells, and the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govnih.gov The volume of the exudate and the number and type of infiltrating cells can be quantified to assess the degree of inflammation and the efficacy of an anti-inflammatory agent. nih.gov
Research has shown that various compounds can inhibit the inflammatory response in these models. For example, in the xylene-induced ear edema model, the effectiveness of a substance is determined by its ability to reduce the swelling, often compared to a positive control like indomethacin. redalyc.org Similarly, in the carrageenan-induced paw edema model, another common inflammatory model, compounds have been shown to inhibit edema and decrease the levels of inflammatory markers such as IL-1β, TNF-α, and PGE2 in the tissue. mdpi.com
The following table details the key aspects of these anti-inflammatory models:
| Model | Inducing Agent | Primary Outcome Measures | Key Inflammatory Mediators Involved |
| Xylene-Induced Ear Edema | Xylene | Reduction in ear swelling (edema). mdpi.comredalyc.org | Pro-inflammatory cytokines. researchgate.net |
| Carrageenan-Induced Air Pouch | Carrageenan | Volume of exudate, number and type of infiltrating cells. nih.gov | Prostaglandins, leukotrienes, cytokines (e.g., TNF-α). nih.govnih.gov |
Antiepileptogenic and Cognitive Function Studies in Neurological Models
The relationship between epilepsy, antiepileptic drugs (AEDs), and cognitive function is complex. Cognitive impairments are a common comorbidity in people with epilepsy, and this can be due to the underlying neurological condition, the seizures themselves, or the side effects of AEDs. frontiersin.orgnih.gov
Studies in neurological models are crucial for understanding these interactions. Research indicates that cognitive deficits can be present in individuals with epilepsy even in the absence of visible structural lesions on an MRI, suggesting that the impairment is related to network-level disruptions rather than localized damage. frontiersin.org Epilepsy is increasingly viewed as a network disorder, where abnormal synchronization and connectivity within neural networks contribute to both seizures and cognitive problems. frontiersin.org
AEDs themselves can impact cognition by suppressing neuronal excitability or enhancing inhibitory neurotransmission. nih.gov The primary cognitive side effects associated with AEDs include impairments in attention, vigilance, and psychomotor speed. nih.gov However, the cognitive effects can vary significantly between different AEDs. nih.gov
Interestingly, some research suggests that when other clinical factors are considered, such as seizure frequency and the presence of depression or anxiety, individual AEDs may not be independently associated with cognitive dysfunction. nih.gov This highlights the multifactorial nature of cognitive impairment in epilepsy and the importance of a holistic approach to patient care. nih.gov
The following table summarizes key considerations in the study of antiepileptic drugs and cognitive function:
| Aspect of Study | Key Findings/Considerations |
| Epilepsy and Cognition | Cognitive decline is a persistent issue in adults with intractable epilepsy, affecting various aspects of life. frontiersin.org Cognitive impairments can occur in both focal and generalized epilepsy. frontiersin.org |
| Network-level Disruptions | Evidence points to altered neural networks in epilepsy, with hubs of connectivity being disturbed, leading to cognitive deficits. frontiersin.org |
| Impact of AEDs | AEDs can have adverse cognitive effects, primarily affecting attention and processing speed. nih.gov The cognitive impact can differ between various AEDs. nih.gov |
| Confounding Factors | Seizure frequency and mood disorders like depression are significant predictors of cognitive function in people with epilepsy. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. gardp.orgoncodesign-services.com The fundamental principle of SAR is to understand how the chemical structure of a molecule relates to its biological activity. gardp.org By systematically modifying the structure of a compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features—or pharmacophores—that are essential for the desired effect. oncodesign-services.com
The process of SAR involves synthesizing a series of analogues of a lead compound, each with specific structural changes. oncodesign-services.com These analogues are then tested in biological assays to measure their activity. oncodesign-services.com The analysis of these results helps to build a picture of which parts of the molecule are crucial for its function and which can be modified to improve properties like potency, selectivity, and metabolic stability. gardp.orgmdpi.com
For example, SAR studies might reveal that a particular functional group, such as a hydroxyl group or an aromatic ring, is critical for binding to a biological target. mdpi.com The position of these groups within the molecule can also be highly significant. mdpi.com This information is invaluable for the rational design of new, more effective drug candidates. researchgate.net Molecular docking studies are often used in conjunction with SAR to visualize how the compounds interact with their target at a molecular level, further explaining the observed SAR. mdpi.com
The insights gained from SAR studies guide the lead optimization process, where the aim is to develop a compound with the optimal balance of properties to become a successful drug. oncodesign-services.com
The following table outlines the general process and goals of SAR studies:
| Component of SAR | Description |
| Objective | To identify the relationship between the chemical structure of a compound and its biological activity. gardp.org |
| Methodology | Synthesis of a series of structurally related analogues and evaluation of their biological activity. oncodesign-services.com |
| Key Information Gained | Identification of the pharmacophore (essential structural features for activity). researchgate.net Understanding the impact of different functional groups on potency and selectivity. mdpi.com |
| Application | To guide the design of new compounds with improved therapeutic properties. mdpi.com To optimize lead compounds in the drug discovery process. oncodesign-services.com |
Table of Mentioned Chemical Compounds
Advanced Analytical Methodologies for Seneganolide Detection and Quantification
Quantitative Analysis Using Chromatographic Techniques
Chromatographic techniques form the cornerstone of quantitative analysis for complex plant-derived compounds like Seneganolide. These methods separate the analyte of interest from a complex matrix, allowing for accurate measurement.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of saponins (B1172615). mdpi.com For compounds like this compound, which possess chromophores, Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly used. nih.govnih.gov
Principle: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. For this compound, a reversed-phase column (e.g., C18) is typically used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov
Detectors:
UV Detector: This detector measures the absorbance of UV light by the analyte at a specific wavelength. It is a robust and cost-effective option for routine quantification. nih.gov
Photodiode Array (PDA) Detector: A PDA detector provides a significant advantage by acquiring the entire UV-visible spectrum for each point in the chromatogram. This allows for the determination of peak purity and provides spectral information that aids in compound identification, enhancing the method's specificity. waters.comolemiss.edu The ability to select the wavelength of maximum absorbance for this compound ensures optimal sensitivity. waters.com
While specific operational parameters for this compound are not extensively detailed in publicly available research, methods developed for similar saponins in Polygala tenuifolia often utilize a gradient elution with a mobile phase of acetonitrile and water (often with a modifier like formic acid) and detection in the low UV range (e.g., 200-220 nm). nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov
Principle: UPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides a much higher separation efficiency. nih.gov This results in sharper and narrower peaks, allowing for better resolution of closely eluting compounds and a higher signal-to-noise ratio. The shorter column lengths and higher optimal flow rates drastically reduce analysis time, increasing sample throughput. researchgate.net
Application for this compound: The analysis of complex extracts from Polygala tenuifolia benefits greatly from the enhanced resolution of UPLC, which can separate this compound from numerous other structurally similar saponins and matrix components. nih.govresearchgate.net When coupled with a PDA detector, UPLC-PDA provides rapid and highly selective quantitative results. nih.govmdpi.com Studies on P. tenuifolia extracts have successfully employed UPLC to quantify various marker compounds, demonstrating its suitability for complex herbal analysis. nih.govresearchgate.net
Coupled Techniques for Enhanced Specificity and Sensitivity (e.g., LC-MS/MS)
For applications requiring the highest levels of sensitivity and specificity, such as analyzing trace amounts of this compound in biological matrices (e.g., plasma or tissue), liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). resolian.com
Principle: LC-MS/MS combines the separation power of HPLC or UPLC with the mass analysis capability of a tandem mass spectrometer. au.dk After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem (MS/MS) setup, a specific parent ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. resolian.com
Advantages: This technique, particularly using Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it is highly unlikely that another compound will have the same retention time, parent ion mass, and product ion mass. nih.gov This minimizes interference from the sample matrix, which is a common challenge in bioanalysis. au.dk LC-MS/MS is the gold standard for pharmacokinetic studies, enabling the quantification of compounds at very low concentrations (ng/mL or pg/mL). nih.gov While specific LC-MS/MS methods for this compound are not widely published, methods for other saponins like ginsenosides (B1230088) demonstrate its power in quantifying these compounds in complex biological samples. nih.gov
Validation of Analytical Procedures for this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It is a mandatory requirement in regulated environments and ensures the integrity of the analytical data. The key parameters evaluated are outlined by ICH guidelines. globalresearchonline.netsepscience.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
LOD and LOQ define the sensitivity of an analytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). sepscience.comnih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is critical for quantifying low levels of impurities or metabolites. It is commonly established at a signal-to-noise ratio of 10:1 or calculated from the calibration curve (LOQ = 10 * σ/S). sepscience.comnih.gov
Table 1: Representative LOD and LOQ Data for Analytes in Polygala Extracts (Illustrative) Note: This table is illustrative of typical values for compounds analyzed in Polygala extracts, as specific data for this compound is not available in the cited literature.
| Compound | Method | LOD | LOQ |
|---|---|---|---|
| Tenuifoliside A | UPLC | 0.042 µg/mL | 0.126 µg/mL |
| 3,6′-Disinapoyl sucrose | UPLC | 0.051 µg/mL | 0.153 µg/mL |
| Sibiricose A5 | UPLC | 0.039 µg/mL | 0.117 µg/mL |
Data adapted from a UPLC-QAMS study on Polygala tenuifolia extracts. nih.gov
Assessment of Linearity, Precision, and Accuracy
These parameters establish the quantitative performance of the method over a specified range.
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations (minimum of 5 recommended) and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD).
Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts or equipment. researchgate.net
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. For assays, recoveries are typically expected to be within 98-102%. researchgate.net
Table 2: Illustrative Method Validation Parameters for Chromatographic Analysis Note: This table presents typical acceptance criteria and findings from validation studies of related compounds, as specific data for this compound is not available.
| Parameter | Typical Acceptance Criteria | Illustrative Finding for Related Compounds | Reference |
|---|---|---|---|
| Linearity (R²) | ≥ 0.999 | > 0.9990 | nih.gov |
| Precision (RSD) | |||
| - Intra-day | ≤ 2% | 0.19% - 0.83% | nih.gov |
| - Inter-day | ≤ 2% | 0.40% - 1.07% | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.48% - 101.90% | nih.gov |
Uncertainty Profile and Accuracy Profile Methodologies
In the validation of analytical methods for the quantification of specific compounds like this compound, modern approaches increasingly favor a global assessment of a method's performance. The uncertainty profile and accuracy profile are two such holistic strategies that provide a comprehensive view of a method's capability and reliability. researchgate.net These graphical tools move beyond the traditional, fragmented evaluation of validation criteria (e.g., linearity, precision, trueness assessed separately) and instead offer an integrated and visual representation of a method's performance.
The uncertainty profile is a graphical tool that helps in assessing the performance of an analytical method by using the concept of measurement uncertainty. researchgate.net It plots the uncertainty of the results generated by the method against the concentration of the analyte. This profile allows an analyst to visualize the probability that a future measurement will fall within a specified interval around the true value. By establishing acceptance limits, the uncertainty profile clearly shows the concentration range over which the analytical method is fit for its intended purpose. This approach is particularly valuable as it provides a global vision of the method's performance across its entire operational range.
The accuracy profile is another graphical decision-making tool used for the validation of a quantitative analytical procedure. It is constructed by combining the concepts of trueness (bias) and precision (standard deviation) into a single metric, represented by tolerance intervals, which are plotted against concentration levels. These tolerance intervals represent the range where a defined proportion of future measurements is expected to lie with a given confidence level. The profile is then compared against predefined acceptance limits. If the tolerance intervals for a given concentration fall entirely within the acceptance limits, the method is considered valid and accurate over that range. This methodology provides a clear visual demonstration of a method’s capability to produce results within specified error margins.
These profile-based methodologies offer a more robust and statistically sound approach to method validation compared to traditional acceptance criteria based on point estimates. For a compound like this compound, applying these profiles would ensure that the chosen analytical method is not only precise and true but also reliably accurate for its intended application, whether for quality control of a plant extract or for quantification in a research setting.
Table 1: Comparison of Uncertainty and Accuracy Profile Methodologies
| Feature | Uncertainty Profile | Accuracy Profile |
| Primary Concept | Measurement Uncertainty | Total Error (Bias + Precision) |
| Graphical Representation | Plots uncertainty intervals against concentration. | Plots β-expectation tolerance intervals against concentration. |
| Key Output | A clear view of the concentration range where the method's uncertainty is acceptable. | A clear view of the concentration range where the method is accurate (i.e., tolerance intervals are within acceptance limits). |
| Decision Making | Facilitates decisions on the fitness-for-purpose based on the probability of results falling within defined limits. | Provides a direct decision rule for accepting or rejecting the method based on whether tolerance intervals are within acceptance limits. |
| Regulatory Context | Aligns with the Guide to the Expression of Uncertainty in Measurement (GUM) principles. | Provides a comprehensive validation report that is easily interpretable for quality assurance and regulatory submissions. |
Application in Complex Biological Matrices and Plant Extracts
The detection and quantification of this compound in complex samples, such as biological fluids (e.g., plasma, serum, urine) and crude plant extracts, present significant analytical challenges. mdpi.com These matrices contain numerous endogenous or co-extracted substances that can interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov These interferences can suppress or enhance the analytical signal, leading to inaccurate quantification. mdpi.com Therefore, sophisticated sample preparation techniques and advanced analytical instrumentation are required for reliable results.
Sample Preparation:
The primary goal of sample preparation is to extract this compound from the matrix while removing interfering components. biotage.com The choice of technique depends on the nature of the matrix and the analyte.
Protein Precipitation (PPT): For biological fluids like plasma or serum, which have a high protein content, PPT is a common first step. biotage.com It involves adding an organic solvent (e.g., acetonitrile) to denature and precipitate the proteins, which are then removed by centrifugation or filtration. biotage.com While simple and fast, this method may not remove all interferences.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective at removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that has become a standard for cleaning up complex samples. journal-dtt.org The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. The versatility of available sorbent chemistries allows for targeted extraction of compounds like this compound.
Analytical Detection:
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for the quantification of phytochemicals in complex mixtures. phcogres.com
HPLC with Mass Spectrometry (LC-MS): This is the gold standard for quantifying trace levels of compounds in complex matrices. journal-dtt.orgnih.gov Chromatography separates the components of the mixture, and the mass spectrometer provides highly sensitive and selective detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide exceptional specificity, virtually eliminating matrix interferences. uclouvain.be
The analysis of this compound in plant extracts follows similar principles. The extraction from the plant material itself is a critical first step, often accomplished using solvents like ethanol, methanol, or aqueous mixtures. scirp.orgnih.gov The resulting crude extract is then typically subjected to cleanup procedures like SPE before injection into an LC-MS system for quantification. phcogres.commdpi.com
Table 2: Overview of Sample Preparation for Complex Matrices
| Technique | Principle | Common Application | Advantages | Limitations |
| Protein Precipitation (PPT) | Proteins are denatured by an organic solvent and removed by centrifugation/filtration. biotage.com | Plasma, Serum | Simple, fast, inexpensive. biotage.com | Non-selective, potential for analyte loss through co-precipitation. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility. journal-dtt.org | Urine, Plasma | Good for removing highly polar/non-polar interferences. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid support and then eluted. journal-dtt.org | Biological fluids, Plant extracts | High selectivity, high recovery, can concentrate the analyte. | Can be more expensive, requires method development. |
| Fabric Phase Sorptive Extraction (FPSE) | A coated fabric acts as the extraction medium to selectively extract analytes. mdpi.com | Whole blood, Saliva, Urine | Minimal sample pretreatment, fast, environmentally friendly. mdpi.com | Newer technique, may have less established protocols. |
Computational and Theoretical Investigations of Seneganolide
Molecular Docking Simulations and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as Seneganolide, and its protein target at the atomic level.
Research has employed molecular docking to explore the biological potential of this compound against various targets. In one study, this compound was identified as a potential inhibitor of Caspase-3, an enzyme implicated in apoptosis. The simulation predicted a strong binding affinity with a free energy value of -8.03 kcal/mol. researchgate.net This interaction suggests a potential role for this compound in modulating apoptotic pathways.
Another computational analysis investigated this compound's potential as a mosquito larvicidal agent by docking it against several key protein targets from Aedes aegypti. The study identified the acetylcholine (B1216132) receptor (AChR), angiotensin-converting enzyme 2 (ACE2), and arylalkylamine N-acetyltransferase (aaNAT) as potential molecular targets for this compound, providing a hypothesis for its observed larvicidal activity. researchgate.netresearchgate.netnaturalproducts.net
Furthermore, in a broad screening against various protein targets from the parasite Leishmania, this compound exhibited varied docking energies, suggesting a spectrum of potential interactions. mkjc.in A related compound, 2-hydroxythis compound, was also studied via molecular docking for its potential against SARS-CoV-2, showing a binding energy of -9.2 kcal/mol with the spike protein.
The binding affinities of this compound with various biological targets are summarized in the table below.
| Biological Target | Organism/Disease | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Caspase-3 | Apoptosis | -8.03 | researchgate.net |
| Acetylcholine receptor (AChR) | Aedes aegypti | Not explicitly quantified in source | researchgate.netresearchgate.netnaturalproducts.net |
| Angiotensin-converting enzyme 2 (ACE2) | Aedes aegypti | Not explicitly quantified in source | researchgate.netresearchgate.netnaturalproducts.net |
| Arylalkylamine N-acetyltransferase (aaNAT) | Aedes aegypti | Not explicitly quantified in source | researchgate.netresearchgate.netnaturalproducts.net |
| Various proteins (Docking Energy in kJ/mol) | Leishmania species | -92.4 to -122.0 | mkjc.in |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. medchemexpress.com It allows for the calculation of various molecular properties, such as orbital energies, electron density distribution, and reactivity descriptors, which are crucial for understanding the chemical behavior of a compound. scispace.comrsc.org
While DFT studies have been conducted on other limonoids isolated alongside this compound to investigate properties like antioxidative mechanisms, a comprehensive literature search did not yield specific studies that have applied DFT calculations to determine the electronic structure and reactivity of this compound itself. researchgate.netnaturalproducts.net Therefore, detailed information regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) remains to be computationally explored and reported.
Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations complement molecular docking by providing insights into the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and the dynamics of the interactions. rsc.orgresearchgate.net
MD simulations are often performed as a follow-up to molecular docking to validate the predicted binding modes and assess the stability of the complex in a simulated physiological environment. researchgate.net Despite the identification of potential protein targets for this compound through molecular docking, a review of the available scientific literature indicates that specific MD simulation studies on this compound bound to any of its putative protein targets have not been published. Such studies would be valuable to confirm the stability of the docked poses and to further elucidate the dynamic nature of the ligand-protein interactions.
In Silico Prediction of Physicochemical Properties and Bioactivity Radar
In silico tools are frequently used to predict the physicochemical properties and drug-likeness of natural products. rsc.orgscispace.comwikipedia.org These predictions are valuable for early-stage assessment of a compound's potential as a drug candidate. Web-based tools like SwissADME are commonly used to generate these profiles.
For this compound, in silico analysis has been performed to evaluate its fundamental physicochemical characteristics. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. A study that docked this compound against Caspase-3 also reported on its properties, noting that it did not violate Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net The bioactivity radar for this compound was described as "optimistic," indicating a favorable profile for drug-likeness. researchgate.net
The predicted physicochemical properties for this compound from various computational sources are detailed below.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Weight (g/mol) | 470.52 | researchgate.net |
| AlogP (Octanol-water partition coefficient) | 2.94 | naturalproducts.net |
| Topological Polar Surface Area (TPSA) (Ų) | 112.27 | researchgate.netnaturalproducts.net |
| Hydrogen Bond Donors | 1 | researchgate.netnaturalproducts.net |
| Hydrogen Bond Acceptors | 8 | researchgate.netnaturalproducts.net |
| Rotatable Bond Count | 1 | naturalproducts.net |
| Lipinski's Rule of Five Violations | 0 | naturalproducts.net |
| NP-Likeness Score | 3.11 | naturalproducts.net |
Future Research Directions and Translational Perspectives for Seneganolide
Exploration of Novel Biosynthetic Enzymes for Pathway Engineering and Production Enhancement
The natural production of Seneganolide is confined to specific plant species, such as Khaya senegalensis, which limits its large-scale availability. scielo.br A significant challenge and a key future direction lie in elucidating its complex biosynthetic pathway and harnessing the underlying enzymatic machinery for enhanced production. Limonoids, as modified triterpenes, are derived from intricate multi-step enzymatic processes. researchgate.net Future research should focus on identifying and characterizing the specific enzymes—such as cyclases, cytochrome P450 monooxygenases, and acyltransferases—responsible for converting the tetracyclic triterpene precursor into the unique B,D-seco-ring structure of this compound. researchgate.net
The discovery of novel biosynthetic genes, potentially through genome mining of Khaya species and comparative genomics, could reveal new enzymatic functionalities. drugtargetreview.com Techniques like sequencing and bioinformatic analysis can identify biosynthetic gene clusters responsible for producing complex secondary metabolites. drugtargetreview.comfrontiersin.org Once identified, these enzymes can be expressed in heterologous hosts like yeast or bacteria, creating microbial cell factories for this compound production. This synthetic biology approach, often termed pathway engineering, allows for the optimization of production titers through metabolic engineering strategies, overcoming the limitations of extraction from natural sources. nih.govnih.gov Furthermore, understanding the pathway could enable the biocatalytic production of novel analogues by introducing engineered enzymes with altered substrate specificities. nih.gov
Development of More Efficient and Stereoselective Synthetic Routes
The chemical complexity of this compound presents a considerable challenge to organic chemists. While its structure has been elucidated, the development of efficient and stereoselective total syntheses remains a critical goal for future research. researchgate.net A robust synthetic route is essential for producing sufficient quantities of the pure compound for extensive biological testing and for creating structural analogues for structure-activity relationship (SAR) studies. amazon.com
Future efforts should be directed towards designing concise synthetic strategies that can construct the complex polycyclic framework with high stereocontrol. indianchemicalsociety.com Innovative methodologies, such as domino reactions that form multiple bonds in a single operation, could significantly shorten the synthetic sequence. For instance, the development of a domino Suzuki–Miyaura/4π-electrocyclic ring-opening macrocyclization has been reported as a concise and stereoselective route for other complex natural products and could be adapted for this compound synthesis. univie.ac.at The advancement of new chemo-, regio-, and stereoselective reactions will be instrumental in this endeavor. organic-chemistry.orgmdpi.comnih.gov Achieving a practical and scalable synthesis would not only provide access to this compound itself but also enable the systematic exploration of its chemical space through the creation of a library of analogues. rsc.orgchemrxiv.org
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms
Initial studies have pointed towards a range of biological activities for this compound and related limonoids, including antifeedant, cytotoxic, anti-inflammatory, and antioxidant effects. ontosight.airesearchgate.netmdpi.comacademicjournals.org However, in many cases, the precise molecular targets and mechanisms of action remain unknown. A pivotal area for future research is to move beyond phenotypic screening and identify the specific proteins or cellular pathways with which this compound interacts to exert its biological effects. nih.gov
Modern chemical biology and proteomic approaches, such as affinity chromatography coupled with mass spectrometry, can be employed to "pull down" cellular binding partners of this compound, thereby identifying its direct targets. nih.gov In-silico docking studies, which have already been used to predict interactions between this compound and proteins from pathogens like Leishmania, can help prioritize potential targets for experimental validation. nih.gov Elucidating these targets is crucial, as it provides a mechanistic understanding of the compound's activity and helps to predict potential therapeutic applications and off-target effects. nih.govnih.gov This knowledge is the cornerstone for rationally designing more potent and selective derivatives.
Discovery of Potent and Selective this compound Analogues through Rational Design
The discovery of naturally occurring analogues, such as 2-hydroxythis compound and 3-O-methyl-butyrylthis compound A, provides initial clues into the structure-activity relationships (SAR) of this chemical class. researchgate.netsemanticscholar.org A systematic exploration of these relationships through the synthesis and biological evaluation of a diverse set of analogues is a key future direction. This process, known as rational design, aims to optimize the lead compound's properties. nih.gov
Once a biological target is validated, computational modeling and structural biology techniques (e.g., X-ray crystallography or NMR) can be used to understand how this compound binds to its target. nih.gov This structural information allows for the design of new analogues with modified functional groups predicted to enhance binding affinity and selectivity. For example, research on related complex natural products has shown that the synthesis of "unnatural analogues" can lead to compounds with equal or superior biological activity compared to the parent molecule. univie.ac.at The ultimate goal is to develop a this compound analogue with improved potency, selectivity, and drug-like properties, making it a more viable candidate for further preclinical and clinical development. mdpi.com
Application of Advanced Metabolomics and Proteomics in this compound Research
"Omics" technologies offer a powerful, systems-level approach to understanding the multifaceted aspects of this compound. humanspecificresearch.orgnih.gov The application of advanced metabolomics and proteomics is a promising frontier in this compound research. tgen.orgunifr.chrevespcardiol.org
Metabolomics , the large-scale study of small molecules (metabolites), can be applied to the producer organism, Khaya senegalensis, to map the biosynthetic pathway of this compound. frontiersin.orgresearchgate.net By analyzing the metabolic profile of the plant under different conditions, researchers can identify precursors, intermediates, and shunt products related to this compound biosynthesis, providing critical information for pathway engineering efforts. mdpi.com
Proteomics , the large-scale study of proteins, can be instrumental in identifying biological targets and understanding the mechanism of action. nih.gov By treating cells or organisms with this compound and comparing their proteome to untreated controls, researchers can identify changes in protein expression or post-translational modifications that reveal the pathways affected by the compound. revespcardiol.org This provides a global view of the cellular response to this compound, complementing targeted approaches and potentially uncovering novel mechanisms and therapeutic applications. nih.govnih.gov
Q & A
Q. What are the standard chromatographic methods for isolating Seneganolide from natural sources?
this compound is typically isolated using a combination of solvent extraction (e.g., methanol or ethanol) followed by column chromatography (silica gel or reverse-phase). Fractionation guided by bioactivity assays or TLC helps identify this compound-rich fractions. Final purification often employs preparative HPLC with UV detection at wavelengths specific to its conjugated diene structure (e.g., ~240 nm) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for resolving its complex sesquiterpene lactone structure. High-Resolution Mass Spectrometry (HR-MS) confirms molecular mass (C₂₆H₃₀O₈, m/z 470.5), while infrared (IR) spectroscopy identifies functional groups like lactone carbonyls (~1740 cm⁻¹) .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Standardize solvent ratios, temperature, and extraction duration. Include internal controls (e.g., spiked samples) and validate purity via HPLC-UV or LC-MS. Document variability in plant sources, such as seasonal or geographical differences in metabolite profiles .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Cytotoxicity assays (e.g., MTT on cancer cell lines), anti-inflammatory tests (COX-2 inhibition), and antimicrobial susceptibility tests (MIC determination) are standard. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or microbial strains to avoid false positives .
Advanced Research Questions
Q. What strategies address challenges in the total synthesis of this compound?
Key hurdles include stereoselective formation of its α-methylene-γ-lactone and trans-decalin system. Retrosynthetic approaches often leverage Diels-Alder reactions for ring formation and chiral catalysts for stereocontrol. Computational modeling (DFT) aids in predicting reaction pathways and transition states .
Q. How can contradictory bioactivity data in this compound studies be resolved?
Contradictions may stem from differences in assay conditions (e.g., serum concentration in cell cultures) or compound purity. Perform orthogonal assays (e.g., enzymatic vs. cell-based) and quantify impurities via LC-MS. Meta-analyses of published data can identify confounding variables .
Q. What in silico tools predict this compound’s molecular targets and pharmacokinetics?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Pharmit) identify potential protein targets (e.g., NF-κB or tubulin). ADMET predictors (SwissADME) estimate bioavailability, while QSAR models optimize lead analogs for reduced toxicity .
Q. How does this compound’s stereochemistry influence its mechanism of action?
Enantioselective synthesis and chiral separation (e.g., chiral HPLC) are used to isolate stereoisomers. Comparative bioactivity assays (e.g., apoptosis induction in leukemic cells) reveal structure-activity relationships, particularly for the lactone ring and epoxide groups .
Q. What experimental designs elucidate this compound’s ecological role in plant defense?
Field studies coupled with metabolomics (LC-MS/MS) track this compound production in response to herbivory or pathogens. Transcriptomic analysis (RNA-seq) identifies biosynthetic genes upregulated under stress, validated via gene silencing (CRISPR/Cas9) .
Q. How can researchers optimize this compound yields in heterologous expression systems?
Engineer microbial hosts (e.g., Saccharomyces cerevisiae) with plant-derived genes (e.g., terpene synthases and cytochrome P450s). Use fed-batch fermentation with in-situ product removal (ISPR) and monitor yield via qPCR for pathway flux analysis .
Methodological Guidelines
- Data Analysis : Use ANOVA or t-tests for bioactivity comparisons, reporting p-values and effect sizes. Visualize dose-response curves with GraphPad Prism, including IC₅₀ values and 95% confidence intervals .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) for transparency. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
